Difluoromethane

Overview

Description

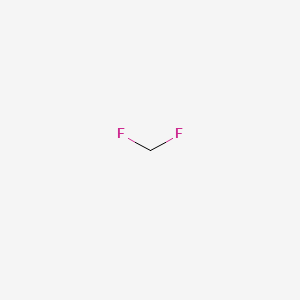

Difluoromethane, also known as HFC-32 or R-32, is an organic compound of the dihalogenoalkane variety. It is based on methane, where two of the four hydrogen atoms have been replaced by fluorine atoms . It is a colorless gas in the ambient atmosphere and slightly soluble in water . It is commonly used for refrigeration or air conditioning systems . It is a refrigerant that has zero ozone depletion potential .

Synthesis Analysis

Difluoromethane can be manufactured by catalytic gas-phase fluorination of methylene chloride . The operation is carried out in the presence of oxygen at a temperature of between 330 and 450° C and with a bulk or supported chromium catalyst .Molecular Structure Analysis

The molecular formula of Difluoromethane is CH2F2 . It has a molecular weight of 52.0234 .Chemical Reactions Analysis

Difluoromethane can undergo various chemical reactions. For instance, it can be involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis

Difluoromethane is a colorless gas in the ambient atmosphere and is slightly soluble in water . It has a high thermal stability .Scientific Research Applications

Refrigeration and Air Conditioning

Difluoromethane is widely used as a refrigerant in air conditioning systems due to its properties such as low toxicity, flammability, and relatively low global warming potential (GWP) of 675 . It is often preferred over other refrigerants like R-410A because it has a lower environmental impact, reducing the potential environmental impact by a third .

Fire Suppression

In fire suppression systems, Difluoromethane is utilized for its ability to absorb heat and undergo endothermic reactions. It is often mixed with other compounds to create blends that are effective in extinguishing fires without leaving harmful residues .

Foam-Blowing Agents

As a foam-blowing agent, Difluoromethane helps in the production of foams used for insulation and packaging. It contributes to the formation of foams with desired properties such as thermal insulation and structural strength .

Aerosol Propellants

Difluoromethane serves as a propellant in aerosols due to its effectiveness in dispersing products from their containers. It is used in various aerosol products, including medical inhalers and other consumer goods .

Solvents

In the field of solvents, Difluoromethane is used for its non-polar attributes and ability to dissolve certain substances. It is particularly useful in specialized applications where non-reactive and stable solvents are required .

Environmental Impact Reduction

Difluoromethane is part of ongoing research for its potential to reduce environmental impact. Studies focus on its absorption and interaction mechanisms to develop environmentally friendly solutions for capturing and separating greenhouse gases .

Mechanism of Action

Target of Action

Difluoromethane, also known as HFC-32 or Methylene Fluoride, is an organic compound of the dihalogenoalkane variety . It is primarily used in endothermic processes such as refrigeration or air conditioning . It is also used as a fire extinguishant due to its ability to undergo endothermic processes . In the context of biological systems, difluoromethane has been found to be a reversible inhibitor of methane oxidation by Methylococcus capsulatus .

Mode of Action

It has been found to inhibit methane oxidation in methylococcus capsulatus, a methanotrophic bacterium . This suggests that difluoromethane may interact with the enzymes involved in methane oxidation, thereby inhibiting this process.

Biochemical Pathways

Difluoromethane’s primary interaction is with the methane oxidation pathway in methanotrophic bacteria . Methanotrophs play a crucial role in the global carbon cycle by oxidizing methane, a potent greenhouse gas, to carbon dioxide. By inhibiting methane oxidation, difluoromethane could potentially impact this important biochemical pathway.

Pharmacokinetics

The pharmacokinetics of difluoromethane have been studied in rats. It was found that about 2.1% of inhaled difluoromethane was absorbed and that steady-state blood levels were achieved within 2 hours and were proportional to dose . Carbon dioxide was the major metabolite of difluoromethane at all exposure levels .

Result of Action

The primary result of difluoromethane’s action in biological systems is the inhibition of methane oxidation in methanotrophic bacteria . This could potentially impact the global carbon cycle by reducing the conversion of methane to carbon dioxide.

Action Environment

Difluoromethane is a colorless gas that is slightly soluble in water, with a high thermal stability . It tends to enter the environment via the gas phase and accumulates there more commonly than in soils or sediments . Its action as an inhibitor of methane oxidation in methanotrophic bacteria would therefore primarily occur in environments where these bacteria are present and methane is being produced or consumed.

Safety and Hazards

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name |

difluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRIWBAIICGTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029597, DTXSID901045808 | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline] | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51.65 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.44% at 25 °C, Soluble in ethanol | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430 | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.26X10+4 mm Hg at 25 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS RN |

75-10-5, 2154-59-8 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylene, difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JW9K722X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.8 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties of difluoromethane that make it suitable as a refrigerant?

A1: Difluoromethane possesses several characteristics beneficial for refrigerant applications:

- Zero Ozone Depletion Potential (ODP): Unlike chlorofluorocarbons (CFCs), difluoromethane does not contain chlorine atoms, eliminating its potential to deplete stratospheric ozone. []

- Thermodynamic Properties: Difluoromethane exhibits favorable thermodynamic properties, such as vapor pressure and latent heat of vaporization, making it suitable for refrigeration cycles. [, , ]

- Energy Efficiency: Compared to some other alternatives, difluoromethane demonstrates higher energy efficiency, potentially leading to reduced energy consumption in refrigeration systems. []

Q2: Are there any azeotropic mixtures formed with difluoromethane that are relevant to refrigeration?

A3: Yes, difluoromethane forms azeotropic mixtures with certain HFCs. For instance, a binary azeotrope is formed with 1,1,1,2-tetrafluoroethane (HFC-134a), which has been investigated as a potential refrigerant blend. []

Q3: What is the molecular structure of difluoromethane?

A4: Difluoromethane has a tetrahedral molecular geometry with a central carbon atom bonded to two hydrogen atoms and two fluorine atoms. [, ]

Q4: How can spectroscopic techniques be used to characterize difluoromethane?

A4: Various spectroscopic methods provide insights into the structure and properties of difluoromethane:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study vibrational modes of difluoromethane. []

- Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, particularly useful for studying symmetrical molecules like difluoromethane. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can determine the structure and purity of difluoromethane, utilizing the magnetic properties of its atomic nuclei. []

- Microwave Spectroscopy: This technique helps determine the rotational constants and structure of difluoromethane in the gas phase. [, ]

Q5: What is known about the phase behavior of difluoromethane?

A6: Difluoromethane exhibits complex phase behavior, particularly under high pressure. Studies have investigated its vapor-liquid equilibria, critical properties, and phase transitions in various conditions. [, , , , ]

Q6: How does the solubility of difluoromethane vary in different solvents?

A7: The solubility of difluoromethane is dependent on the solvent and temperature. Research indicates it has higher solubility in alcohols compared to water, with solubility decreasing as temperature rises. [] Studies on ionic liquids have also explored their potential as solvents for difluoromethane, particularly for separation processes. []

Q7: Is difluoromethane involved in any significant catalytic reactions?

A8: While difluoromethane itself is not a catalyst, it is a product in several catalytic reactions. For example, it can be produced through the hydrodechlorination of dichlorodifluoromethane (CFC-12) using palladium-gold catalysts. [] This reaction is important for converting ozone-depleting substances into less harmful compounds.

Q8: What factors influence the selectivity of catalysts used in the production of difluoromethane?

A9: The selectivity of catalysts, like the palladium-gold catalysts used in CFC-12 hydrodechlorination, is influenced by factors such as the degree of alloying between the metals, support material, and reaction conditions. [] For instance, a higher degree of palladium-gold alloying has been shown to enhance selectivity towards difluoromethane. []

Q9: What is the environmental impact of difluoromethane compared to CFCs?

A10: Difluoromethane has a significantly lower environmental impact than CFCs. While it is a greenhouse gas with a global warming potential (GWP), its GWP is substantially lower than that of CFCs, making it a more environmentally friendly alternative. [, ]

Q10: Are there any efforts to develop more sustainable practices related to difluoromethane?

A10: Yes, research is ongoing to develop more sustainable practices for difluoromethane, including:

- Recycling and Recovery: Implementing efficient methods to recover and recycle difluoromethane from refrigeration systems to minimize its release into the atmosphere. []

- Development of Alternatives: Exploring alternative refrigerants with even lower GWP than difluoromethane to further reduce environmental impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide](/img/no-structure.png)

![2-[1-(Piperidin-1-yl)cyclohexyl]phenol](/img/structure/B1196844.png)

![(1S)-2-(1H-indol-3-yl)-1-[5-(3-methylbut-2-enylthio)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B1196862.png)